molecular formula C14H11FN2O3 B7870171 N-benzyl-2-fluoro-5-nitrobenzamide CAS No. 136146-84-4

N-benzyl-2-fluoro-5-nitrobenzamide

Cat. No.: B7870171
CAS No.: 136146-84-4
M. Wt: 274.25 g/mol
InChI Key: LRGUKTYUKQCOFX-UHFFFAOYSA-N
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Description

N-benzyl-2-fluoro-5-nitrobenzamide is an organic compound characterized by its benzamide structure with a fluorine and nitro group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-fluoro-5-nitrobenzoic acid and benzylamine.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified using recrystallization techniques to achieve the desired purity.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially on the benzyl group, using nucleophiles like halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, typically in anhydrous ether.

  • Substitution: Halides, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, nitroso compounds.

  • Reduction: Amines, alcohols.

  • Substitution: Alkylated benzyl derivatives.

Scientific Research Applications

Chemistry: N-benzyl-2-fluoro-5-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug design and development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-benzyl-2-fluoro-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, while the fluorine atom can influence the compound's binding affinity to biological targets.

Comparison with Similar Compounds

  • 2-Fluoro-5-nitrobenzamide: Lacks the benzyl group.

  • N-benzyl-2-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of amide.

  • N-benzyl-2-fluoro-5-nitroaniline: Contains an amino group instead of the amide group.

Uniqueness: N-benzyl-2-fluoro-5-nitrobenzamide stands out due to its combination of fluorine and nitro groups on the benzene ring, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

N-benzyl-2-fluoro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGUKTYUKQCOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266836
Record name 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136146-84-4
Record name 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136146-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-nitro-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-fluoro-5-nitrobenzoic acid (313 mg) in dichloromethane (4 mL) were added thionyl chloride (0.17 mL) and dimethylformamide (0.05 mL), and the mixture was heated for 36 hours under reflux. After evaporation of the solvent, the residue was dissolved in dichloromethane (4 mL). To this solution were added benzylamine (0.19 mL) and triethylamine (0.47 mL), and the mixture was stirred for 30 minutes at 0° C. After evaporation of the solvent, the residue was dissolved in ethyl acetate and washed successively with diluted hydrochloric acid, an aqueous sodium bicarbonate solution and brine. The organic layer was dried over sodium sulfate and evaporated in vacuo. The resulting residue was triturated with diisopropyl ether to give N-benzyl-2-fluoro-5-nitrobenzamide (436 mg) as a solid substance.
Quantity
313 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Two

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